3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea
Overview
Description
3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea is a complex organic compound that features a benzofuran moiety, an oxazolo[4,5-B]pyridine ring, and a thiourea group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.
Construction of the Oxazolo[4,5-B]pyridine Ring: This step may involve the condensation of appropriate precursors under acidic or basic conditions.
Thiourea Group Introduction: The final step often involves the reaction of an isothiocyanate with an amine to form the thiourea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the carbonyl group or the thiourea linkage.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry
Industrially, these compounds could find applications in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for 3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)-2-imidazoline have similar structural features.
Oxazolo[4,5-B]pyridine Derivatives: Compounds such as 2-(2-methyl-3-oxazolo[4,5-B]pyridin-2-yl)phenol share the oxazolo[4,5-B]pyridine ring.
Thiourea Derivatives: Compounds like 1-phenyl-3-(2-thienyl)thiourea are structurally related due to the thiourea group.
Uniqueness
The uniqueness of 3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea lies in its combination of three distinct moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S/c1-13-15(22-26-20-18(30-22)10-5-11-24-20)7-4-8-16(13)25-23(31)27-21(28)19-12-14-6-2-3-9-17(14)29-19/h2-12H,1H3,(H2,25,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWAXWRJDDCHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(O4)C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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